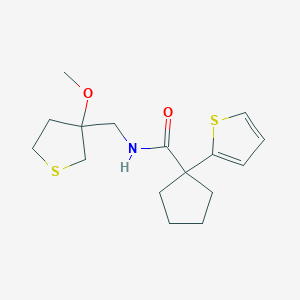

![molecular formula C25H21FN2O3S2 B2772592 N-benzyl-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105250-15-4](/img/structure/B2772592.png)

N-benzyl-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the thiophene family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

Antimalarial Applications

Benzothiophene Carboxamide Derivatives as Antimalarials : Benzothiophene derivatives, including sulphonamides and carboxyls, have been synthesized and found to possess wide pharmacological applications. A study highlights bromo-benzothiophene carboxamide derivatives as potent inhibitors of Plasmodium enoyl-acyl carrier protein (ACP) reductase, a key enzyme in the fatty acid biosynthesis pathway of Plasmodium falciparum, the parasite responsible for malaria. These compounds demonstrate promise for the development of potent antimalarials, with one specific compound showing significant inhibitory potency (Banerjee et al., 2011)[https://consensus.app/papers/benzothiophene-carboxamide-derivatives-inhibitors-banerjee/597a83a7231e5207b13036d30b6f9f61/?utm_source=chatgpt].

Antimicrobial and Antipathogenic Applications

Thiourea Derivatives with Antipathogenic Activity : Thiourea derivatives have been synthesized and evaluated for their antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. The presence of halogen atoms, such as iodine, bromide, or fluorine, on the N-phenyl substituent of the thiourea moiety significantly enhances their anti-microbial properties (Limban et al., 2011)[https://consensus.app/papers/synthesis-spectroscopic-properties-antipathogenic-limban/506c62f7762f5d69aa386d41482edbb1/?utm_source=chatgpt].

Anticancer Applications

Sulfonamide Derivatives as Anticancer Agents : A study on pyrazole-sulfonamide derivatives explores their antiproliferative activities against cancer cell lines. These compounds, derived from specific carboxamide structures, exhibit selective effects against rat brain tumor cells (C6), with some displaying broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014)[https://consensus.app/papers/synthesis-activities-pyrazolesulfonamide-derivatives-mert/a634bd239a745ae68e2b8f3d01fd6126/?utm_source=chatgpt].

Material Science Applications

Polyamides with High-Molecular-Weight : The synthesis and characterization of high-molecular-weight polyamides based on dicarboxylic acids and various aromatic diamines highlight their solubility in polar solvents and their formation into tough, flexible, and transparent films. These materials, derived from similar chemical backbones as the compound , possess significant thermomechanical stability and potential for various industrial applications (Hsiao & Chang, 1996)[https://consensus.app/papers/synthesis-properties-novel-polyamides-based-multiring-hsiao/45013f92dd095aaab821012a45f39730/?utm_source=chatgpt].

properties

IUPAC Name |

N-benzyl-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O3S2/c1-28(21-13-6-3-7-14-21)33(30,31)24-22(19-11-8-12-20(26)15-19)17-32-23(24)25(29)27-16-18-9-4-2-5-10-18/h2-15,17H,16H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBHZGUHEUMUKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2772509.png)

![2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2772512.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole](/img/structure/B2772513.png)

![methyl 4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2772516.png)

![N-(4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772517.png)

![6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772522.png)

![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2772523.png)

![{6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2772525.png)

![Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2772526.png)

![N-[(furan-2-yl)methyl]-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2772527.png)

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2772530.png)

![4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5h)-dicarboxylate](/img/structure/B2772531.png)